L-Isoleucine beta-naphthylamide
Overview
Description
Molecular Structure Analysis
The molecular formula of L-Isoleucine beta-naphthylamide is C16H20N2O, and its molecular weight is 256.34 g/mol . The structure includes an isoleucine moiety linked to a naphthylamide group .Physical And Chemical Properties Analysis
L-Isoleucine beta-naphthylamide is a white to off-white powder . It has a storage temperature of 2-8°C .Scientific Research Applications
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Mass Spectrometry in Proteomics
- L-isoleucine has been studied in the field of mass spectrometry, specifically in proteomics .
- The study involved a systematic investigation of the fragmentations of L-leucine, L-isoleucine, and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry .
- The researchers collected mass spectra of all three amino acids under a range of different collision energies to identify spontaneous and sequential fragmentation processes .
- The results demonstrated that the three structural isomers can be distinguished by their collision-induced dissociation tandem mass spectra .
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Pest Control and Antioxidant Activities
- L-isoleucine, N-allyloxycarbonyl-, and dodecyl ester isolated from Actinokineospora fastidiosa has been used in pest control and antioxidant activities .
- The bioactive compound was assessed on agricultural pests Spodoptera litura and Helicoverpa armigera, and mosquito vectors larvae Ae. aegypti, An. stephensi, and Cx. quinquefasciatus .
- The compound showed high antifeedant activity on S. litura (80.80%) and H. armigera (84.49%); and larvicidal activity on S. litura (82.77%) and H. armigera (88.00%) at 25 μg/mL concentration .
- The mosquito larvicidal effect of the compound resulted in mortality rates of 96.66%, 83.24%, 64.52%, 50.00%, and 40.00% against Ae. aegypti; 100.00%, 86.22%, 73.81%, 65.37%, and 56.24% against An. stephensi; 100.00%, 90.00%, 76.24%, 68.75%, and 56.23% against Cx. quinquefasciatus .
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Animal Nutrition
- L-isoleucine has been studied for its efficacy and safety in animal nutrition .
- The product L-isoleucine contains on a dry matter basis not less than 93.4% L-isoleucine, about 5% other amino acids, and less than 1% unidentified impurities .
- It is produced by a genetically modified Escherichia coli K12 .
- The study was conducted to deliver a scientific opinion on the efficacy and safety of the product L-isoleucine for all animal species .
- Haemoglobin Formation and Disease Detection
- L-isoleucine is involved in vital biological processes such as haemoglobin formation .
- It is also used in the detection of maple syrup urine disease in newborn screening programs .
- One of the popular areas of research involving L-isoleucine is their characterization in metabolomics and sequencing of peptides by mass spectrometry .
- As they are structural isomers, routine differentiation of L-leucine and L-isoleucine can be problematic .
- This study demonstrates a systematic investigation of the fragmentations of L-leucine, L-isoleucine, and L-allo-isoleucine in combination with a thorough theoretical rationalization .
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X-Ray Diffraction Studies
- L-isoleucine has been studied under shocked conditions using X-Ray diffraction .
- This type of study can provide valuable insights into the structural changes that occur in L-isoleucine under extreme conditions .
- The results of such studies can have implications for various fields, including materials science, physics, and chemistry .
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Bioactive Compounds in Pest Control
- L-isoleucine, N-allyloxycarbonyl-, and dodecyl ester isolated from Actinokineospora fastidiosa has been used in pest control .
- The bioactive compound was assessed on agricultural pests Spodoptera litura and Helicoverpa armigera, and mosquito vectors larvae Ae. aegypti, An. stephensi, and Cx. quinquefasciatus .
- The compound showed high antifeedant activity on S. litura (80.80%) and H. armigera (84.49%); and larvicidal activity on S. litura (82.77%) and H. armigera (88.00%) at 25 μg/mL concentration .
- The mosquito larvicidal effect of the compound resulted in mortality rates of 96.66%, 83.24%, 64.52%, 50.00%, and 40.00% against Ae. aegypti; 100.00%, 86.22%, 73.81%, 65.37%, and 56.24% against An. stephensi; 100.00%, 90.00%, 76.24%, 68.75%, and 56.23% against Cx. quinquefasciatus .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,3S)-2-amino-3-methyl-N-naphthalen-2-ylpentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-3-11(2)15(17)16(19)18-14-9-8-12-6-4-5-7-13(12)10-14/h4-11,15H,3,17H2,1-2H3,(H,18,19)/t11-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZPKIGJZWWHJT-NHYWBVRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC2=CC=CC=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350904 | |
Record name | N-Naphthalen-2-yl-L-isoleucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Isoleucine beta-naphthylamide | |
CAS RN |
732-84-3 | |
Record name | N-Naphthalen-2-yl-L-isoleucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Isoleucine β-naphthylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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